molecular formula C16H15ClN2O2 B026022 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride CAS No. 105523-24-8

6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride

Katalognummer B026022
CAS-Nummer: 105523-24-8
Molekulargewicht: 302.75 g/mol
InChI-Schlüssel: KLDNVNXYVILYFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride, also known as MINA, is a novel small molecule that has been gaining attention in scientific research. This compound has unique properties that make it a potential candidate for various applications in the field of medicine and biotechnology.

Wirkmechanismus

The mechanism of action of 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride is not fully understood. However, it has been proposed that 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride inhibits the activity of a protein called STAT3, which is involved in the growth and survival of cancer cells. By inhibiting STAT3, 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride has been found to affect various biochemical and physiological processes. It has been shown to inhibit the expression of genes involved in inflammation and immune response. Additionally, 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride has been found to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride in lab experiments is its high yield and cost-effectiveness. Additionally, 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride has been shown to have low toxicity and can be easily synthesized in large quantities. However, one limitation of using 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Zukünftige Richtungen

There are several future directions for research on 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride. One area of interest is the development of new cancer therapies based on 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride. Additionally, 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride could be studied for its potential use in treating other diseases, such as inflammation and autoimmune disorders. Further research is needed to fully understand the mechanism of action of 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride and its potential applications in medicine and biotechnology.
In conclusion, 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride, or 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride, is a promising compound that has potential applications in cancer therapy and other areas of medicine and biotechnology. Its unique properties and low toxicity make it an attractive candidate for further research and development.

Wissenschaftliche Forschungsanwendungen

6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride could be a promising candidate for developing new cancer treatments.

Eigenschaften

CAS-Nummer

105523-24-8

Produktname

6-(5-Methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride

Molekularformel

C16H15ClN2O2

Molekulargewicht

302.75 g/mol

IUPAC-Name

6-[(5-methylimidazol-1-yl)methyl]naphthalene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C16H14N2O2.ClH/c1-11-8-17-10-18(11)9-12-2-3-14-7-15(16(19)20)5-4-13(14)6-12;/h2-8,10H,9H2,1H3,(H,19,20);1H

InChI-Schlüssel

KLDNVNXYVILYFF-UHFFFAOYSA-N

SMILES

CC1=CN=CN1CC2=CC3=C(C=C2)C=C(C=C3)C(=O)O.Cl

Kanonische SMILES

CC1=CN=CN1CC2=CC3=C(C=C2)C=C(C=C3)C(=O)O.Cl

Andere CAS-Nummern

105523-24-8

Synonyme

6-(5-methylimidazol-1-yl)methyl-2-naphthoic acid hydrochloride
HOE 944
HOE-944

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

3.31 g (11.8 mmol) of methyl 6-(5-methyl-1-imidazolyl)methyl-2-naphthoate in 40 ml of 2N HCl are heated under reflux for three hours, and active charcoal is added and the mixture is filtered hot. The hydrochloride of the acid crystallizes out on cooling. 3.03 g (85%) of 6-(5-methyl-1-imidazolyl)methyl-2-naphthoic acid hydrochloride are obtained after filtration with suction, washing with acetone and drying. Melting point: 289°-290° C.
Name
methyl 6-(5-methyl-1-imidazolyl)methyl-2-naphthoate
Quantity
3.31 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.